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Compound of Interest

Compound Name: ARL 17477

Cat. No.: B179733 Get Quote

An In-depth Technical Guide to ARL 17477: A Selective Neuronal Nitric Oxide Synthase

Inhibitor

Introduction
ARL 17477, also known by its chemical name N-[4-[2-[[(3-

Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide, is a potent and selective

inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a

comprehensive overview of its chemical structure, properties, mechanism of action, and

experimental applications, with a focus on its neuroprotective effects in cerebral ischemia. The

information is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Properties
ARL 17477 is a synthetic compound belonging to the class of thiophenecarboxamides. Its

chemical and physical properties are summarized in the table below.
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Property Value

IUPAC Name

N-[4-[2-[[(3-

Chlorophenyl)methyl]amino]ethyl]phenyl]-2-

thiophenecarboxamide dihydrochloride[1]

Alternate Names

N′-[4-[2-[(3-

chlorophenyl)methylamino]ethyl]phenyl]thiophen

e-2-carboximidamide;dihydrochloride[2]

Molecular Formula C₂₀H₂₀ClN₃S·2HCl[1][2][3]

Molecular Weight 442.83 g/mol [1][2][3]

CAS Number 866914-87-6[1][2][3]

SMILES Notation
ClC1=CC=CC(CNCCC2=CC=C(NC(C3=CC=C

S3)=N)C=C2)=C1.Cl.Cl[1]

Purity ≥98%[1][3]

Solubility
Soluble to 50 mM in water and 100 mM in

DMSO[1][3]

Storage Desiccate at room temperature[1][3]

Pharmacological Properties and Mechanism of
Action
ARL 17477 is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an

enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling

molecule in the central nervous system, involved in neurotransmission, synaptic plasticity, and

regulation of cerebral blood flow. However, overproduction of NO by nNOS following ischemic

events can be neurotoxic.

ARL 17477 exhibits a significantly higher affinity for nNOS compared to the endothelial isoform

(eNOS), as indicated by its IC₅₀ values.
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Enzyme Target IC₅₀ Value (μM)

Neuronal NOS (nNOS) 1[4]

Endothelial NOS (eNOS) 17[4]

The selective inhibition of nNOS by ARL 17477 is crucial for its neuroprotective effects. By

reducing the excessive production of NO in neurons during and after an ischemic event, ARL
17477 helps to mitigate excitotoxicity and reduce the extent of brain damage.

Signaling Pathway of nNOS Inhibition
The following diagram illustrates the signaling pathway leading to nNOS activation and the

point of intervention for ARL 17477.
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Caption: ARL 17477 inhibits the activated neuronal nitric oxide synthase (nNOS).

Experimental Applications and In Vivo Efficacy
ARL 17477 has been extensively studied in animal models of focal and global cerebral

ischemia, demonstrating significant neuroprotective effects.
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Reduction of Infarct Volume
In a rat model of transient middle cerebral artery occlusion (MCAO), intravenous administration

of ARL 17477 resulted in a dose-dependent reduction in ischemic infarct volume.

ARL 17477 Dose (mg/kg) Reduction in Infarct Volume (%)

1 53[5]

3 23[5]

10 6.5[5]

Effects on Regional Cerebral Blood Flow (rCBF) and
Cortical NOS Activity
Studies have also investigated the impact of ARL 17477 on physiological parameters in the

brain.

ARL 17477 Dose (mg/kg) Reduction in rCBF (%)
Reduction in Cortical NOS
Activity (%)

1 0[5] 45 ± 15.7[5]

3 2.4 ± 4.5[5] 63 ± 13.4[5]

10 27 ± 5.3[5] 86 ± 14.9 (at 10 min)[5]

24 ± 14.08[5] 91 ± 8.9 (at 3 h)[5]

Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving ARL
17477.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The inhibitory activity of ARL 17477 on nNOS can be determined using various methods,

including colorimetric, radiometric, or cell-based assays. A common approach is a cell-based
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assay using cells engineered to express nNOS.

Protocol Outline:

Cell Culture: Human embryonic kidney 293T cells are stably transfected with a plasmid

containing the nNOS gene (293T/nNOS).

Enzyme Activation: The cells are treated with a calcium ionophore (e.g., 5 µM A23187) to

increase intracellular calcium levels and activate nNOS.

Inhibitor Treatment: Concurrently with the ionophore, cells are treated with varying

concentrations of ARL 17477.

Nitrite Quantification: After a defined incubation period (e.g., 8 hours), the amount of nitrite (a

stable breakdown product of NO) in the culture medium is quantified using the Griess

reagent.[6]

IC₅₀ Determination: The enzyme activity in the presence of the inhibitor is calculated relative

to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response

curve.[6]
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Caption: Workflow for a cell-based nNOS inhibition assay.

Measurement of Infarct Volume in a Rat Model of MCAO
The neuroprotective effect of ARL 17477 is often assessed by measuring the infarct volume in

a rodent model of stroke.

Protocol Outline:
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Induction of Ischemia: Focal cerebral ischemia is induced in rats by transiently occluding the

middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).

Drug Administration: ARL 17477 or a vehicle control is administered intravenously at various

doses before, during, or after the ischemic period.

Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion.

Tissue Preparation: At a predetermined time point after reperfusion (e.g., 24 or 48 hours), the

rats are euthanized, and their brains are removed. The brains are then sectioned into coronal

slices of a specific thickness (e.g., 2 mm).

TTC Staining: The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium

chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial enzymes in viable

tissue to a red formazan product. Infarcted tissue, which has reduced mitochondrial function,

remains unstained (white).[3]

Image Analysis: The stained slices are imaged, and the areas of infarcted and non-infarcted

tissue are measured using image analysis software. The infarct volume is then calculated,

often with a correction for brain edema.[3]
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Caption: Workflow for measuring infarct volume after MCAO in rats.
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Measurement of Regional Cerebral Blood Flow (rCBF)
Laser-Doppler flowmetry is a common technique used to monitor rCBF in real-time during

ischemia and reperfusion experiments.

Protocol Outline:

Probe Placement: A laser-Doppler probe is placed on the skull over the territory of the middle

cerebral artery.

Baseline Measurement: A baseline rCBF reading is established before the induction of

ischemia.

Continuous Monitoring: rCBF is continuously monitored throughout the MCAO procedure,

including the occlusion and reperfusion phases.

Data Analysis: The changes in rCBF are expressed as a percentage of the pre-ischemic

baseline. This allows for the assessment of the degree of ischemia and the effectiveness of

reperfusion.[7]

Conclusion
ARL 17477 is a valuable research tool for investigating the role of neuronal nitric oxide

synthase in various physiological and pathological processes, particularly in the context of

cerebral ischemia. Its high selectivity for nNOS over eNOS makes it a superior compound for

dissecting the specific contributions of neuronal NO production to excitotoxic cell death. The

data presented in this guide highlight its potential as a neuroprotective agent and provide a

foundation for further research and development in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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